molecular formula C6H6N2O4S B1628710 2-(Methylsulfonyl)pyrimidine-5-carboxylic acid CAS No. 914208-17-6

2-(Methylsulfonyl)pyrimidine-5-carboxylic acid

Cat. No. B1628710
CAS RN: 914208-17-6
M. Wt: 202.19 g/mol
InChI Key: LNADHOIWAYQWPG-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)pyrimidine-5-carboxylic acid is a chemical compound with the CAS Number: 914208-17-6 . It has a molecular weight of 202.19 and its linear formula is C6H6N2O4S .


Molecular Structure Analysis

The molecular structure of 2-(Methylsulfonyl)pyrimidine-5-carboxylic acid is represented by the linear formula C6H6N2O4S .


Physical And Chemical Properties Analysis

2-(Methylsulfonyl)pyrimidine-5-carboxylic acid is a solid at room temperature .

Scientific Research Applications

Microwave-assisted Synthesis

An efficient microwave-assisted method for synthesizing 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives has been developed. This process involves a multicomponent reaction leading to various 2-substituted pyrimidines, demonstrating the potential of 2-(Methylsulfonyl)pyrimidine-5-carboxylic acid derivatives in medicinal chemistry and drug design (Matloobi & Kappe, 2007).

Antifolate Inhibitors

Research into classical and nonclassical antifolate compounds has led to the synthesis of derivatives acting as potent inhibitors of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway. These compounds show promise as antitumor agents, demonstrating the therapeutic potential of pyrimidine derivatives in cancer treatment (Gangjee et al., 2007).

Antimicrobial and Antitumor Activity

Studies on 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines have revealed their potential as inhibitors of specific enzymes in pathogens like Pneumocystis carinii and Toxoplasma gondii, offering new avenues for treating infections in immunocompromised patients. These findings highlight the role of pyrimidine derivatives in developing new antimicrobial agents (Gangjee, Vasudevan, & Queener, 1997).

Chemoselective Synthesis

A novel chemoselective synthesis method using a nanocatalyst has been developed for pyrrole-substituted pyrido[2,3-d]pyrimidines, showing good yields and short reaction times. This approach underlines the efficiency and potential environmental benefits of using nanocatalysts in the synthesis of pyrimidine derivatives, which could have implications in pharmaceutical manufacturing (Jahanshahi et al., 2018).

Dual Inhibitors for Cancer Therapy

The design and synthesis of dual inhibitors targeting both thymidylate synthase and dihydrofolate reductase have been explored. These compounds, based on pyrimidine derivatives, show significant antitumor activity, underscoring the potential of multifunctional drugs in cancer therapy (Gangjee et al., 2000).

Safety and Hazards

The safety information available indicates that 2-(Methylsulfonyl)pyrimidine-5-carboxylic acid may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-methylsulfonylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4S/c1-13(11,12)6-7-2-4(3-8-6)5(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNADHOIWAYQWPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593996
Record name 2-(Methanesulfonyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfonyl)pyrimidine-5-carboxylic acid

CAS RN

914208-17-6
Record name 2-(Methanesulfonyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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